3-Chloro-4-formylbenzonitrile
Overview
Description
3-Chloro-4-formylbenzonitrile is an organic compound with the molecular formula C8H4ClNO . It is a derivative of benzonitrile, which is a type of aromatic organic compound .
Molecular Structure Analysis
The molecular structure of this compound consists of 8 carbon atoms, 4 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 1 oxygen atom . The molecular weight of the compound is 165.579 g/mol .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 165.58 g/mol . The compound should be stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Vibrational Analysis and Spectroscopy
Research on similar compounds like 4-chloro-3-nitrobenzonitrile provides insights into the vibrational analysis and spectroscopy of 3-Chloro-4-formylbenzonitrile. The study by Sert, Çırak, & Ucun (2013) utilized experimental and theoretical methods to investigate the vibrational frequencies and geometric parameters of 4-chloro-3-nitrobenzonitrile, a compound structurally similar to this compound.
Synthesis of Isoindolinones
Kobayashi et al. (2010) explored a method for synthesizing isoindolinone derivatives using 2-formylbenzonitrile. Their work, "A Convenient Synthesis of 2,3-Dihydro-3-methylidene-1H-isoindol-1-ones by Reaction of 2-Formylbenzonitriles with Dimethyloxosulfonium Methylide", could be relevant for understanding reactions involving this compound in the synthesis of complex organic compounds.
Photochemistry of Substituted Halogenophenols
The photochemistry of substituted halogenophenols, including compounds like 5-chloro-2-hydroxybenzonitrile, was studied by Bonnichon et al. (1999) in "Photochemistry of substituted 4-halogenophenols: effect of a CN substituent". This research could provide valuable insights into the photochemical behavior of this compound.
Hydrolysis Reactions
Bowden, Hiscocks, & Reddy (1997) investigated the alkaline hydrolysis of 2-formylbenzonitrile in their study, "Reactions of carbonyl compounds in basic solutions. Part 28.1The alkaline hydrolysis of 2-formylbenzonitrile...". This research is relevant for understanding the hydrolysis mechanisms that may apply to this compound.
Fluorination Processes
Suzuki & Kimura (1991) explored the synthesis of fluorobenzonitriles, including the preparation of 3,4-difluorobenzonitrile from dichlorobenzonitrile, in their work, "Synthesis of 3,4-difluorobenzonitrile and monofluorobenzonitriles by means of halogen-exchange fluorination". Their findings might provide insights into fluorination reactions involving this compound.
Spectroscopic Characterization and Molecular Structure
Wazzan, Al-Qurashi, & Faidallah (2016) conducted a detailed study on the molecular structure and spectroscopic characterization of similar compounds, which can be seen in "DFT/ and TD-DFT/PCM calculations of molecular structure, spectroscopic characterization...". This research could provide a framework for analyzing the structural and spectroscopic properties of this compound.
Chemical Reactivity and Electronic Effects
Exner & Böhm (2004) investigated the effects of substituents on the basicity of benzonitriles, including insights into the electronic and atomic energies of these compounds, in their paper "Validity of the Hammett equation for isolated molecules: basicity of 3- and 4-substituted benzonitriles". Their findings are relevant for understanding how the chloro and formyl groups in this compound might influence its reactivity.
Excited State Electron Transfer
The study on excited state electron transfer in dimethylaminobenzonitriles by Warren, Bernstein, & Seeman (1988), titled "Chemical reactions in isolated clusters: Excited state electron transfer in 3‐ and 4‐dimethylaminobenzonitrile", offers insights into the photochemical reactions that could be relevant for this compound.
Safety and Hazards
The safety data sheet for 3-Chloro-4-formylbenzonitrile indicates that it should be handled with care. Exposure can be harmful, and it is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . In case of accidental exposure, appropriate first aid measures should be taken .
Properties
IUPAC Name |
3-chloro-4-formylbenzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO/c9-8-3-6(4-10)1-2-7(8)5-11/h1-3,5H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGRNLUNAHZKZTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)Cl)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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